molecular formula C24H23NO5 B11385881 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B11385881
M. Wt: 405.4 g/mol
InChI Key: YVTRVOCTBJHFFE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound with a unique structure that combines a furochromenone core with a methoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps:

  • Formation of the Furochromenone Core: : The initial step involves the synthesis of the furochromenone core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. For example, starting from a 3,5-dimethylphenol derivative, the cyclization can be induced using a dehydrating agent like phosphorus oxychloride (POCl3).

  • Introduction of the Propanamide Group: : The next step involves the introduction of the propanamide group. This can be done through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 2-methoxybenzylamine.

  • Final Assembly: : The final step is the coupling of the furochromenone core with the propanamide group. This can be achieved through a nucleophilic substitution reaction, where the amine group of the propanamide attacks the electrophilic carbon of the furochromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the furochromenone core, potentially converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furochromenone core could engage in π-π stacking interactions, while the methoxybenzyl group could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Similar core structure but lacks the methoxybenzyl group.

    3-(3,4-dimethoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl propanoate: Similar core with different substituents.

Uniqueness

The uniqueness of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the furochromenone core and the methoxybenzyl group allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C24H23NO5/c1-14-13-29-21-11-22-19(10-18(14)21)15(2)17(24(27)30-22)8-9-23(26)25-12-16-6-4-5-7-20(16)28-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,25,26)

InChI Key

YVTRVOCTBJHFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4OC)C

Origin of Product

United States

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